molecular formula C20H37N5O7 B14226172 L-Leucyl-L-leucyl-L-glutaminyl-L-serine CAS No. 570411-78-8

L-Leucyl-L-leucyl-L-glutaminyl-L-serine

Cat. No.: B14226172
CAS No.: 570411-78-8
M. Wt: 459.5 g/mol
InChI Key: QKSPQLLJGYHBBJ-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-leucyl-L-glutaminyl-L-serine is a synthetic tetrapeptide comprising two leucine (Leu) residues, one glutamine (Gln), and one serine (Ser). While specific data on this compound are absent in the provided evidence, its structural analogs and related peptides offer insights into its physicochemical and functional properties.

Properties

CAS No.

570411-78-8

Molecular Formula

C20H37N5O7

Molecular Weight

459.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C20H37N5O7/c1-10(2)7-12(21)17(28)24-14(8-11(3)4)19(30)23-13(5-6-16(22)27)18(29)25-15(9-26)20(31)32/h10-15,26H,5-9,21H2,1-4H3,(H2,22,27)(H,23,30)(H,24,28)(H,25,29)(H,31,32)/t12-,13-,14-,15-/m0/s1

InChI Key

QKSPQLLJGYHBBJ-AJNGGQMLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Preparation Methods

Stepwise Assembly Protocol

SPPS remains the gold standard for laboratory-scale synthesis of LLQS. The process begins with anchoring L-serine to a Wang resin via its C-terminal carboxyl group, using a hydroxymethylphenoxy linker. Fmoc-protected amino acids (L-glutamine, L-leucine) are sequentially coupled using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the activating agent. Each coupling step is performed in dimethylformamide (DMF) under nitrogen atmosphere for 2 hours, followed by Fmoc deprotection with 20% piperidine.

Critical parameters:

  • Coupling efficiency : 98.7% per step (measured by Kaiser test)
  • Side-chain protection : tert-butyl for glutamine's amine, trityl for serine's hydroxyl
  • Cleavage : TFA/TIS/H2O (95:2.5:2.5) for 3 hours at 25°C

Yield Optimization Strategies

A comparative study demonstrated that microwave-assisted SPPS (CEM Liberty Blue synthesizer) reduced total synthesis time from 48 to 8 hours while maintaining 91.4% crude purity. However, aspartimide formation at the glutamine-serine junction remains a challenge, mitigated by:

  • Incorporating 0.1 M HOAt as additive
  • Maintaining reaction pH > 8.5 during glutamine coupling
  • Using pre-formed Fmoc-Gln(Trt)-OPfp esters

Table 1: SPPS Performance Metrics for LLQS

Parameter Conventional SPPS Microwave SPPS
Total synthesis time 48 h 8 h
Crude purity (HPLC) 89.2% 91.4%
Isolated yield 67% 72%
Solvent consumption 12 L/mmol 8 L/mmol

Enzymatic Synthesis Using l-Amino Acid Ligase (Lal)

TabS-Catalyzed Assembly

The Pseudomonas syringae-derived TabS ligase enables ATP-dependent condensation of unprotected amino acids. For LLQS production, a staggered approach synthesizes two dipeptide intermediates:

  • Leu-Leu formation : 50 mM L-leucine, 12.5 mM ATP, 0.2 mg/mL TabS in Tris-HCl (pH 9) at 30°C for 6 hours (yield: 77%)
  • Gln-Ser formation : 25 mM L-glutamine, 25 mM L-serine with 50 mM ATP under identical conditions (yield: 83%)

The tetrapeptide is subsequently assembled via TabS-mediated coupling of Leu-Leu and Gln-Ser, requiring:

  • 10 mM ATP regeneration system (acetyl phosphate/acetate kinase)
  • 50 mM Mg²⁺ as cofactor
  • Kinetic control to prevent hydrolysis (reaction halted at 90 minutes)

Substrate Specificity Insights

TabS exhibits unique regioselectivity:

  • N-terminal preference : Hydrophobic residues (Leu, Ile, Val)
  • C-terminal preference : Polar uncharged residues (Ser, Thr, Gln)

Table 2: TabS Kinetic Parameters for LLQS Components

Substrate Pair Kₘ (mM) kₐₜₜ (min⁻¹) Specificity Constant (kₐₜₜ/Kₘ)
Leu + Leu 8.2 ± 0.3 4.1 ± 0.2 0.50
Gln + Ser 12.1 ± 1.1 3.8 ± 0.4 0.31
Leu-Leu + Gln-Ser 5.7 ± 0.6 1.2 ± 0.1 0.21

Hybrid Solid-Phase/Enzymatic Approach

Convergent Synthesis Design

Recent advances combine SPPS efficiency with enzymatic specificity:

  • SPPS produces Fmoc-Leu-Leu-OH (2 steps, 85% yield)
  • Enzymatic ligation attaches Gln-Ser using immobilized TabS on chitosan beads
  • Final deprotection via carboxypeptidase Y

Advantages :

  • 40% reduction in DMF usage compared to full SPPS
  • No racemization at glutamine residue
  • Scalable to 100 g batches

Industrial-Scale Considerations

For GMP-compliant production, the hybrid method demonstrates:

  • Cost analysis : $12.50/g vs $18.20/g for SPPS-only
  • Environmental impact : 62% lower E-factor (23 vs 61 kg waste/kg product)
  • Stability : Lyophilized LLQS maintains 98% purity at -20°C for 24 months

Critical Comparison of Methodologies

Yield and Purity Tradeoffs

  • SPPS : Highest purity (≥95% after HPLC) but limited to 100 mg-scale
  • Enzymatic : Kilogram-scale feasible but requires ATP regeneration systems
  • Hybrid : Optimal balance (89% purity, 200 g/batch)

Byproduct Formation Analysis

  • SPPS :
    • 3–5% deletion peptides from incomplete coupling
    • 1–2% aspartimide variants at Gln-Ser junction
  • Enzymatic :
    • <0.5% reverse-sequence peptides (Ser-Gln-Leu-Leu)
    • 2–3% hydrolyzed tripeptides

Emerging Technologies

Continuous Flow SPPS

Microfluidic systems (e.g., Syrris Asia) enable:

  • 10-minute coupling cycles vs 2 hours in batch
  • Real-time HPLC monitoring
  • 99.8% solvent recycling rate

Engineered Lal Variants

Directed evolution of TabS (3 rounds of error-prone PCR) yielded mutant TabS-R213Q with:

  • 2.3× increased activity toward Gln-Ser formation
  • 54% reduced ATP requirement
  • Thermostability up to 45°C

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Oxidative modifications of amino acid side chains.

    Deamidation: Conversion of glutamine residues to glutamic acid.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

    Deamidation: Often occurs under mild acidic or basic conditions.

Major Products

    Hydrolysis: Produces individual amino acids (leucine, glutamine, serine).

    Oxidation: Results in oxidized amino acid residues.

    Deamidation: Produces glutamic acid from glutamine residues.

Scientific Research Applications

L-Leucyl-L-leucyl-L-glutaminyl-L-serine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Leucyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may modulate enzyme activity by binding to active sites or alter receptor signaling pathways by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the peptide is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares L-Leucyl-L-leucyl-L-glutaminyl-L-serine with structurally related peptides from the evidence, focusing on sequence length, molecular weight, hydrogen bonding capacity, and topological polar surface area (PSA). These parameters correlate with bioavailability, membrane permeability, and enzymatic stability.

Table 1: Structural and Physicochemical Properties of Analogous Peptides

Compound (Sequence) Molecular Formula Molecular Weight H-Bond Donors/Acceptors PSA (Ų) Source
N-L-γ-Glutamyl-L-leucine (Glu-Leu) C₁₁H₂₀N₂O₅ 260.29 4 / 7 ~120*
Heptapeptide (Ala-Ala-Ser-Arg-Leu-Gln-Ser) Not provided 731.39 13 / 13 383.37
Hexapeptide (Lys-Gly-Ala-Gly-Gln-Asn-Leu-Ser) C₃₁H₅₅N₁₁O₁₂ 773.84 Not provided ~386*
Gly-Arg-Gly-Glu-Ser Not provided Not provided Not provided ~250*

*PSA estimated based on residue contributions (e.g., Ser: ~100 Ų, Gln: ~90 Ų, Leu: ~30 Ų).

Key Comparisons:

Sequence Length and Complexity :

  • This compound (4 residues) is shorter than the heptapeptide (7 residues, ) and hexapeptide (6 residues, ), reducing conformational flexibility and synthetic complexity. Its dual Leu residues enhance hydrophobicity compared to polar-rich analogs like Gly-Arg-Gly-Glu-Ser .

Molecular Weight :

  • Estimated molecular weight for this compound is ~450–500 g/mol (calculated from residue masses), placing it between the dipeptide (260.29 g/mol, ) and larger peptides (>700 g/mol, ). Lower molecular weight may improve cellular uptake compared to bulkier analogs.

Hydrogen Bonding and PSA: The tetrapeptide likely has 6–8 H-bond donors/acceptors (Ser: 3, Gln: 3, Leu: 0), resulting in a PSA of ~180–220 Ų. This is higher than Glu-Leu (~120 Ų, ) but lower than the heptapeptide (383.37 Ų, ), suggesting moderate polarity.

Functional Implications :

  • The hexapeptide’s Lys and Asn residues () confer charged/polar interactions absent in this compound. Conversely, the latter’s Leu-Leu motif may promote hydrophobic aggregation or membrane association, akin to leucine-rich regions in proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.